molecular formula C16H11N3OS B7520194 N-(benzimidazol-1-yl)-1-benzothiophene-2-carboxamide

N-(benzimidazol-1-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B7520194
M. Wt: 293.3 g/mol
InChI Key: ZHQXBNMJCPOTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzimidazol-1-yl)-1-benzothiophene-2-carboxamide is a heterocyclic compound that combines the structural features of benzimidazole and benzothiophene. Benzimidazole is known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . Benzothiophene, on the other hand, is a sulfur-containing heterocycle that is often found in pharmaceuticals and organic materials . The combination of these two moieties in a single molecule can potentially lead to compounds with unique and potent biological activities.

Preparation Methods

Comparison with Similar Compounds

N-(benzimidazol-1-yl)-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

The unique combination of benzimidazole and benzothiophene in this compound gives it a distinct profile, potentially offering enhanced biological activities and broader applications compared to its individual components.

Properties

IUPAC Name

N-(benzimidazol-1-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS/c20-16(15-9-11-5-1-4-8-14(11)21-15)18-19-10-17-12-6-2-3-7-13(12)19/h1-10H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQXBNMJCPOTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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